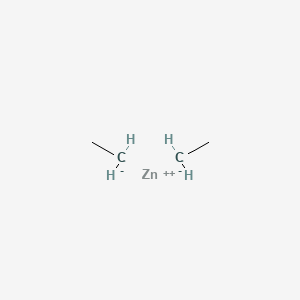
zinc;ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is one of the earliest organometallic compounds discovered and is known for its pyrophoric nature, meaning it ignites spontaneously upon exposure to air . This compound is primarily used in organic synthesis and serves as a precursor to other organozinc compounds.
准备方法
Synthetic Routes and Reaction Conditions
Diethylzinc is typically prepared by the reaction of ethyl iodide with zinc metal. The reaction is carried out in an inert atmosphere to prevent the compound from igniting. The general reaction is as follows: [ \text{Zn} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{ZnC}_2\text{H}_5 + \text{ZnI}_2 ]
Industrial Production Methods
Industrial production of diethylzinc involves the reaction of zinc with ethyl chloride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure safety and maximize production.
化学反应分析
Types of Reactions
Diethylzinc undergoes several types of chemical reactions, including:
Oxidation: Diethylzinc reacts with oxygen to form zinc oxide and ethane.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other organic groups.
Addition: Diethylzinc can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Substitution: Typically involves halides or other electrophiles.
Addition: Often carried out in the presence of a solvent like ether or tetrahydrofuran (THF).
Major Products
Oxidation: Zinc oxide and ethane.
Substitution: Various organozinc compounds.
Addition: Alcohols.
科学研究应用
Diethylzinc has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug synthesis and as a precursor to pharmaceuticals.
Industry: Used in the production of fine chemicals and as a catalyst in polymerization reactions.
作用机制
The mechanism by which diethylzinc exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can participate in various chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
Dimethylzinc: Similar to diethylzinc but with methyl groups instead of ethyl groups.
Diethylmagnesium: Contains magnesium instead of zinc.
Diethylaluminum chloride: Contains aluminum and a chloride group.
Uniqueness
Diethylzinc is unique due to its high reactivity and pyrophoric nature. It is less stable than its magnesium and aluminum counterparts, making it more suitable for specific reactions that require a highly reactive organometallic compound .
属性
分子式 |
C4H10Zn |
|---|---|
分子量 |
123.5 g/mol |
IUPAC 名称 |
zinc;ethane |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |
InChI 键 |
IPSRAFUHLHIWAR-UHFFFAOYSA-N |
规范 SMILES |
C[CH2-].C[CH2-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


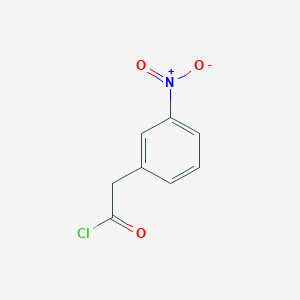
![4a,8a-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B8774675.png)
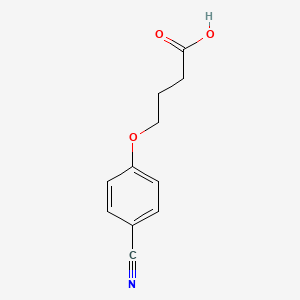
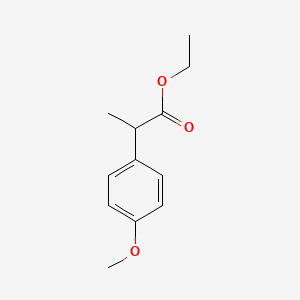
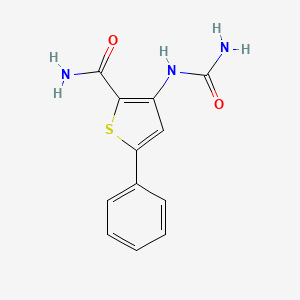
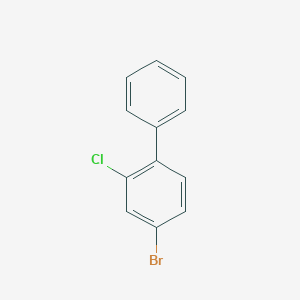
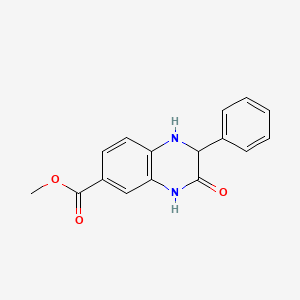
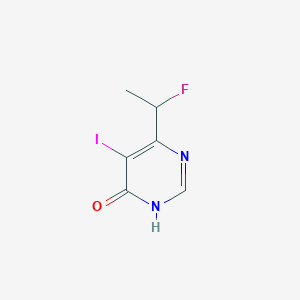
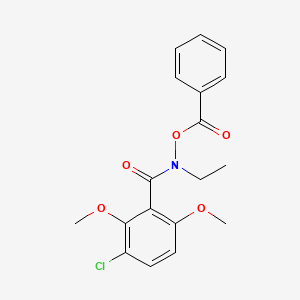
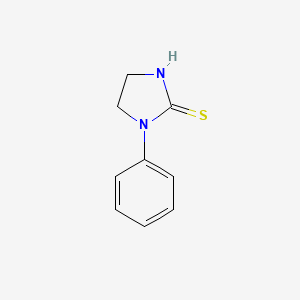
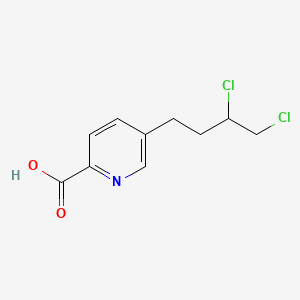
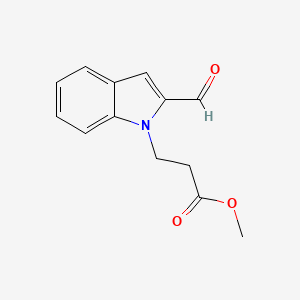
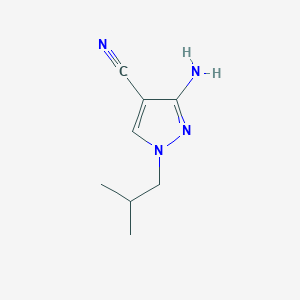
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
